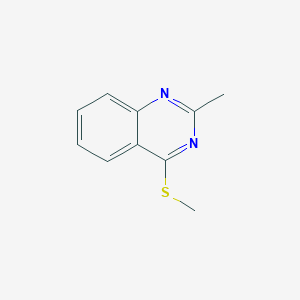

2-Methyl-4-(methylsulfanyl)quinazoline

Description

Historical Context and Significance of the Quinazoline (B50416) Nucleus

The journey of quinazoline chemistry began in 1869 when Griess synthesized the first derivative. scispace.com However, the parent quinazoline molecule was not prepared until 1895 by August Bischler and Lang through the decarboxylation of its 2-carboxy derivative. wikipedia.org The name "quinazoline" was proposed by Widdege and is derived from its nature as an aza-derivative of quinoline. wikipedia.org

The quinazoline nucleus is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Over 200 quinazoline alkaloids have been identified from natural sources, including plants, microorganisms, and animals. wikipedia.orgresearchgate.net One of the earliest discovered and well-known quinazoline alkaloids is vasicine, isolated from the plant Adhatoda vasica, which has shown bronchodilatory effects. mdpi.com The broad spectrum of pharmacological activities exhibited by quinazoline derivatives has cemented their importance in the development of new therapeutic agents. wisdomlib.orgrsc.orgnih.gov

Overview of Quinazoline Derivatives in Chemical and Biological Investigations

The versatility of the quinazoline scaffold has led to the synthesis of a vast library of derivatives with a wide array of biological activities. These include anticancer, anticonvulsant, antibacterial, anti-inflammatory, antimalarial, and antidiabetic properties. mdpi.comwisdomlib.orgresearchgate.net The therapeutic potential of these compounds has spurred extensive research into their synthesis and structure-activity relationships.

In the realm of chemical investigations, quinazoline derivatives serve as crucial intermediates for the synthesis of more complex heterocyclic systems. tiiame.uz The reactivity of the quinazoline ring, particularly at the 2- and 4-positions, allows for a variety of chemical modifications, making it a valuable tool for synthetic chemists. scispace.comijirset.com The introduction of different substituents onto the quinazoline core can significantly influence its chemical and biological properties, a strategy widely employed in drug discovery and materials science. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-methylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-11-9-6-4-3-5-8(9)10(12-7)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVUFHKVQZEEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 Methylsulfanyl Quinazoline and Its Core Precursors

Established Synthetic Pathways to the Quinazoline (B50416) Ring System

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolines. These methods typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative. A common strategy involves the reaction of anthranilic acid or its derivatives with a one-carbon source. tandfonline.comnih.gov For instance, the reaction of anthranilic acid with amides can yield 4-oxo-3,4-dihydroquinazolines. nih.govwikipedia.org Another approach utilizes the cyclization of 2-aminobenzamides with aldehydes, followed by oxidation to furnish 4(3H)-quinazolinones.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov For example, the microwave-assisted Niementowski reaction of anthranilic acids with formamide (B127407) on solid supports like acidic alumina (B75360) or silica (B1680970) gel can efficiently produce quinazolinones. nih.gov

Metal-Catalyzed Synthetic Routes

In recent years, transition-metal-catalyzed reactions have become indispensable for the synthesis of complex organic molecules, including quinazolines. nih.govmdpi.com These methods often offer high efficiency, regioselectivity, and functional group tolerance.

Copper-catalyzed reactions have been widely explored. For example, a one-pot, three-component annulation of benzaldehydes, benzyl (B1604629) amines, and anilines using a copper catalyst provides a direct route to quinazoline derivatives. mdpi.com Another copper-catalyzed method involves the aerobic oxidative cyclization of 2-aminophenylketones with methylazaarenes. mdpi.com

Manganese, an earth-abundant and non-toxic metal, has also been utilized in the synthesis of quinazolines. Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with either benzonitriles or primary amides offers an advantageous strategy. nih.gov

Palladium catalysis has also been employed in novel synthetic protocols. For instance, a palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, an isocyanide, and hydroxylamine (B1172632) hydrochloride allows for the rapid construction of quinazoline 3-oxides in a one-pot fashion. researchgate.net

Classical Methodologies (e.g., Niementowski, Morgan's)

The Niementowski quinazoline synthesis is a classical and widely used method for preparing 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones). nih.govwikipedia.orgchemeurope.com This reaction involves the thermal condensation of anthranilic acid with an amide. wikipedia.org While effective, this method often requires high temperatures and can be lengthy. nih.gov Modifications, such as the use of microwave irradiation, have been developed to improve the reaction conditions. nih.gov The use of isatoic anhydride (B1165640) in place of anthranilic acid is a notable modification of this reaction. nih.gov

Morgan's synthesis provides another classical route to quinazolinones. This method involves heating o-aminobenzoic acids with an amine in the presence of phosphorus trichloride (B1173362) in a solvent like toluene (B28343) to yield 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. nih.govresearchgate.net

Synthesis of 2-Methyl-4-(methylsulfanyl)quinazoline as a Key Intermediate

2-Methyl-4-(methylsulfanyl)quinazoline is a valuable intermediate for the synthesis of a variety of substituted quinazolines. Its preparation typically involves a two-step process starting from the corresponding 2-methylquinazolin-4(3H)-one.

Specific Precursors and Reaction Conditions

The primary precursor for the synthesis of 2-methyl-4-(methylsulfanyl)quinazoline is 2-methylquinazolin-4(3H)-one . This precursor can be synthesized through various methods, including the cyclization of anthranilic acid with acetic anhydride to form an intermediate benzoxazinone (B8607429), which is then reacted with ammonia (B1221849) or an ammonium (B1175870) derivative. tandfonline.comderpharmachemica.com

The conversion of 2-methylquinazolin-4(3H)-one to a thioether derivative is a key step. A common approach involves the thionation of the 4-oxo group to a 4-thioxo group, followed by S-alkylation. However, a more direct route involves the conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-methyl-4-chloroquinazoline is a highly reactive intermediate.

This chloro derivative is then subjected to a nucleophilic substitution reaction with a sulfur nucleophile. To introduce the methylsulfanyl group, sodium thiomethoxide (NaSMe) or methanethiol (B179389) (CH₃SH) in the presence of a base is typically used. For example, lithiation of 2-methyl-4-(methylsulfanyl)quinazoline with n-butyllithium at low temperatures, followed by reaction with an electrophile like benzaldehyde (B42025), has been reported. nih.gov

A detailed synthetic pathway can be described as follows:

Formation of 2-methylquinazolin-4(3H)-one: Anthranilic acid is treated with acetic anhydride to yield 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netderpharmachemica.com This intermediate is then reacted with a source of ammonia, such as ammonium hydroxide, to produce 2-methylquinazolin-4(3H)-one. researchgate.net

Chlorination: The 2-methylquinazolin-4(3H)-one is then chlorinated at the 4-position using a reagent like phosphorus oxychloride (POCl₃) to give 2-methyl-4-chloroquinazoline.

Sulfanylation: Finally, reaction of 2-methyl-4-chloroquinazoline with sodium thiomethoxide or methanethiol and a base affords the target compound, 2-methyl-4-(methylsulfanyl)quinazoline.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of 2-methyl-4-(methylsulfanyl)quinazoline and its precursors is crucial for its use in further synthetic applications.

In metal-catalyzed syntheses of the quinazoline ring, the choice of catalyst, ligand, and reaction conditions plays a significant role in determining the yield. For instance, in the manganese-catalyzed synthesis, yields ranging from 33% to 86% were reported depending on the specific substrates and catalyst system used. nih.gov Similarly, copper-catalyzed methods have reported yields from moderate to excellent. mdpi.com

For the final conversion to 2-methyl-4-(methylsulfanyl)quinazoline, the reaction conditions for the nucleophilic substitution of the 4-chloro group are critical. The choice of solvent, temperature, and the nature of the base can influence the reaction's efficiency and minimize the formation of byproducts. Anhydrous conditions are often necessary to prevent hydrolysis of the reactive 4-chloroquinazoline (B184009) intermediate. nih.gov

Table 1: Synthetic Methods for the Quinazoline Ring System

| Method | Precursors | Reagents/Catalysts | Product | Key Features |

|---|---|---|---|---|

| Cyclocondensation | Anthranilic acid, amides | Heat or microwave irradiation | 4-Oxo-3,4-dihydroquinazolines | Versatile, can be accelerated by microwaves. nih.govwikipedia.org |

| Metal-Catalyzed (Cu) | 2-Aminophenylketones, methylazaarenes | CuCl₂, O₂ | Quinazolines | One-pot, three-component reactions are possible. mdpi.com |

| Metal-Catalyzed (Mn) | 2-Aminobenzyl alcohols, nitriles/amides | Mn-pincer complex | Quinazolines | Utilizes an earth-abundant, non-toxic metal. nih.gov |

| Niementowski Synthesis | Anthranilic acid, amides | Heat | 4-Oxo-3,4-dihydroquinazolines | Classical method, often requires high temperatures. nih.govwikipedia.org |

| Morgan's Synthesis | o-Aminobenzoic acids, amines | PCl₃ | 2,3-Disubstituted-4-oxoquinazolines | Provides access to disubstituted quinazolinones. nih.govresearchgate.net |

Table 2: Synthesis of 2-Methyl-4-(methylsulfanyl)quinazoline

| Step | Precursor | Reagents | Intermediate/Product | Key Conditions |

|---|---|---|---|---|

| 1 | Anthranilic acid | Acetic anhydride, NH₄OH | 2-Methylquinazolin-4(3H)-one | Two-step process via a benzoxazinone intermediate. researchgate.netresearchgate.net |

| 2 | 2-Methylquinazolin-4(3H)-one | POCl₃ | 2-Methyl-4-chloroquinazoline | Chlorination at the 4-position. |

| 3 | 2-Methyl-4-chloroquinazoline | NaSMe or CH₃SH/base | 2-Methyl-4-(methylsulfanyl)quinazoline | Nucleophilic substitution. nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 4 Methylsulfanyl Quinazoline

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 2-Methyl-4-(methylsulfanyl)quinazoline is characterized by the interplay between the electron-deficient pyrimidine (B1678525) ring and the nucleophilic sulfur atom of the methylsulfanyl group.

Reactions at the Methylsulfanyl Moiety

The methylsulfanyl group at the C4 position is a key site for nucleophilic substitution. While the methylthio group itself is not a superb leaving group, its reactivity can be enhanced, or it can be displaced under specific conditions. Nucleophilic aromatic substitution (SNAr) reactions on the quinazoline (B50416) ring are well-documented, particularly at the C4 position when it bears a good leaving group like a halide. mdpi.comnih.gov The displacement of a methylsulfanyl group is less common but can be achieved, often requiring activation of the substrate or highly reactive nucleophiles.

In related systems, the sulfur atom can be the initial site of attack by electrophiles like alkyl halides, leading to S-alkylation. For instance, studies on analogous thio-containing quinazolines demonstrate that reactions with various haloorganic reagents can lead to S-monoalkylation products. This highlights the nucleophilic character of the sulfur atom in the methylsulfanyl moiety.

Functionalization of the Quinazoline Ring

The quinazoline ring system, particularly the methyl group at the C2 position, offers a prime location for functionalization. The protons on the C2-methyl group are acidic enough to be removed by a strong base, creating a potent nucleophile that can react with various electrophiles.

A notable transformation involves the lithiation of the 2-methyl group using a strong organometallic base like n-butyllithium (n-BuLi). wikipedia.org This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.org The resulting lithiated intermediate is a powerful nucleophile that readily reacts with electrophiles. For example, treatment of this intermediate with benzaldehyde (B42025) results in the formation of a new carbon-carbon bond, yielding 2-(2-hydroxy-2-phenylethyl)-4-(methylsulfanyl)quinazoline in high yield.

| Reagent 1 | Reagent 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Methyl-4-(methylsulfanyl)quinazoline | n-Butyllithium | THF, -78 °C | 2-(Lithiomethyl)-4-(methylsulfanyl)quinazoline | In situ |

| 2-(Lithiomethyl)-4-(methylsulfanyl)quinazoline | Benzaldehyde | THF | 2-(2-Hydroxy-2-phenylethyl)-4-(methylsulfanyl)quinazoline | 83% |

This method provides a reliable pathway for elaborating the structure at the C2 position, allowing for the introduction of a wide range of functional groups.

Oxidation and Reduction Pathways of the Sulfur Center

The sulfur atom in the methylsulfanyl group is susceptible to oxidation. Standard oxidizing agents can convert the sulfide (B99878) into a sulfoxide (B87167) and subsequently into a sulfone. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.orgnih.gov

The oxidation proceeds in a stepwise manner:

Sulfide to Sulfoxide : Treatment with one equivalent of an oxidizing agent like m-CPBA converts the methylsulfanyl group (-SCH₃) into a methylsulfinyl group (-S(O)CH₃).

Sulfoxide to Sulfone : Further oxidation with another equivalent of the oxidizing agent yields the methylsulfonyl group (-SO₂CH₃). orgsyn.org

These oxidation products, 2-methyl-4-(methylsulfinyl)quinazoline and 2-methyl-4-(methylsulfonyl)quinazoline, are of significant synthetic interest. The methylsulfonyl group, in particular, is an excellent leaving group due to its ability to stabilize a negative charge. Its presence at the C4 position greatly activates the quinazoline ring toward nucleophilic aromatic substitution, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides) under milder conditions than required for the displacement of the original methylsulfanyl group. nih.gov

Coupling Reactions and Metal-Mediated Transformations

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and they can be applied to 2-Methyl-4-(methylsulfanyl)quinazoline for advanced functionalization.

The lithiation of the 2-methyl group, as described in section 3.1.2, is a classic example of a metal-mediated transformation. The use of n-butyllithium generates an organolithium intermediate which is then used in a subsequent C-C bond-forming reaction. wikipedia.org

Furthermore, while less common than for aryl halides, the C-S bond of the methylsulfanyl group can participate in cross-coupling reactions. Nickel-catalyzed cross-coupling reactions have been developed for the substitution of methylthio groups in other heterocyclic systems, such as 2-methylthiobenzo[d]thiazoles, with organoaluminum reagents. rsc.org Such methodologies could potentially be adapted for 2-Methyl-4-(methylsulfanyl)quinazoline, enabling the formation of C-C or C-heteroatom bonds at the C4 position. These reactions typically involve a transition metal catalyst, such as a palladium or nickel complex, to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.govresearchgate.netmdpi.com

Mechanistic Studies of Reaction Pathways

The reaction pathways involving 2-Methyl-4-(methylsulfanyl)quinazoline are governed by fundamental mechanistic principles.

Nucleophilic Aromatic Substitution (SNAr): When a strong leaving group (like a sulfonyl group created by oxidation) is present at the C4 position, nucleophilic attack proceeds via a well-established SNAr mechanism. The pyrimidine portion of the quinazoline ring is electron-deficient, which makes the C4 carbon electrophilic. A nucleophile attacks this carbon, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is resonance-stabilized. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. Computational studies on related quinazoline systems have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position due to a higher LUMO coefficient, which directs the regioselectivity of the reaction. mdpi.comnih.gov In some cases, depending on the substrate and nucleophile, the reaction may proceed through a concerted mechanism rather than a stepwise one. nih.govrsc.org

Deprotonation-Alkylation: The functionalization of the C2-methyl group proceeds via an acid-base mechanism. n-Butyllithium acts as a very strong base (pKa of butane (B89635) is ~50) and abstracts a proton from the methyl group. wikipedia.org The resulting carbanion is stabilized by the adjacent nitrogen atom of the quinazoline ring. This stabilized carbanion then acts as a nucleophile, attacking the electrophilic carbon of a reagent like benzaldehyde to form a new C-C bond.

Derivatization Strategies and Analogue Design Based on 2 Methyl 4 Methylsulfanyl Quinazoline

Modification at the C-2 Position of the Quinazoline (B50416) Scaffold

The methyl group at the C-2 position of the 2-methyl-4-(methylsulfanyl)quinazoline scaffold serves as a key handle for introducing structural diversity. One common strategy involves the lithiation of the C-2 methyl group using a strong base like n-butyllithium, followed by reaction with various electrophiles. For instance, reaction with benzaldehyde (B42025) yields a 2-(2-hydroxy-2-phenylethyl)-4-(methylsulfanyl)quinazoline derivative. nih.govresearchgate.net This approach allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the exploration of the structure-activity relationship (SAR) associated with this position. nih.gov

Furthermore, the C-2 position can be functionalized through cyclization reactions of appropriately substituted anilines or N-arylamidines, which can directly install a modified substituent at this position during the quinazoline ring formation. beilstein-journals.org While direct nucleophilic aromatic substitution at the C-2 position is generally more challenging than at the C-4 position, often requiring harsher conditions or transition-metal catalysis, it remains a viable strategy for certain modifications. beilstein-journals.orgnih.gov The choice of synthetic route often depends on the desired final compound and the reactivity of the chosen substituents.

Transformations at the C-4 (Methylsulfanyl) Position

The methylsulfanyl group at the C-4 position is a versatile functional group that can be readily displaced by a variety of nucleophiles via nucleophilic aromatic substitution (SNAr). byu.edu This reactivity is a cornerstone of quinazoline derivatization, as it allows for the introduction of a wide range of substituents, significantly influencing the biological properties of the resulting analogues.

The displacement of the methylsulfanyl group is often the preferred site of reaction for both "hard" nucleophiles, such as aliphatic amines, and "soft" nucleophiles, like thiols. byu.edu This high reactivity at the C-4 position allows for the selective introduction of various amino, alkoxy, and thioether moieties. For example, reaction with different amines can lead to the synthesis of a diverse library of 4-aminoquinazoline derivatives. nih.govnih.gov The nature of the substituent introduced at this position can have a profound impact on the compound's biological activity, as seen in many quinazoline-based drugs where this position is often occupied by a substituted amine. nih.gov

| Starting Material | Reagent | Product | Reference |

| 2-Phenyl-3H-quinazoline-4-thione | Iodomethane, KOH | 4-(Methylsulfanyl)-2-phenylquinazoline | nih.gov |

| 2,4-Dichloroquinazoline | Various amines | 2-Chloro-4-aminoquinazolines | nih.gov |

Substitution Patterns on the Fused Benzene (B151609) Ring (e.g., C-6, C-8)

Modifications on the fused benzene ring of the quinazoline core, particularly at the C-6 and C-8 positions, play a crucial role in modulating the physicochemical and biological properties of the resulting derivatives. The introduction of substituents on this ring can influence factors such as solubility, lipophilicity, and interaction with biological targets.

Introduction of Heterocyclic Moieties and Hybrid Systems

The strategy of molecular hybridization, which involves combining the quinazoline scaffold with other heterocyclic moieties, has emerged as a powerful approach for the development of novel bioactive compounds. nih.govnih.gov This approach aims to create hybrid molecules that may exhibit improved potency, reduced side effects, or a dual mode of action by incorporating the pharmacophoric features of two or more different heterocyclic systems. nih.gov

A variety of heterocyclic rings, such as pyrazoline, imidazolinone, triazole, and oxadiazole, have been successfully fused or linked to the quinazoline core. nih.govnih.gov For example, pyrazolo[1,5-c]quinazolin-2-one and imidazolinone-anchored quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities. nih.gov The synthesis of these hybrid systems often involves multi-step reaction sequences, including ring-opening, ring-expansion, and ring-closure strategies. nih.gov The resulting hybrid molecules have demonstrated a wide range of biological activities, highlighting the potential of this derivatization strategy in drug discovery. nih.govnih.gov

Structure-Based Design Principles for Derivative Synthesis

Structure-based design principles, including computational studies like molecular docking and quantitative structure-activity relationship (QSAR) analysis, are increasingly being employed to guide the rational design and synthesis of novel quinazoline derivatives. nih.govresearchgate.netfrontiersin.org These computational tools provide valuable insights into the potential binding modes and interactions of designed molecules with their biological targets, thereby helping to prioritize synthetic efforts towards compounds with a higher probability of success. nih.govresearchgate.net

Molecular docking studies, for instance, can predict the binding affinity and orientation of a ligand within the active site of a target protein, such as the epidermal growth factor receptor (EGFR), a common target for quinazoline-based anticancer agents. nih.govfrontiersin.org This information can be used to design derivatives with improved interactions and, consequently, higher potency. QSAR models, on the other hand, establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, allowing for the prediction of the activity of new, unsynthesized analogues. nih.gov By integrating these computational approaches with traditional synthetic chemistry, researchers can accelerate the discovery and optimization of potent and selective quinazoline-based therapeutic agents. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 4 Methylsulfanyl Quinazoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of quinazoline (B50416) derivatives, providing detailed insight into the chemical environment of each nucleus.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectra of 2-Methyl-4-(methylsulfanyl)quinazoline derivatives provide characteristic signals that confirm the presence of key functional groups. The protons on the quinazoline ring typically appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). For instance, in the spectrum of 4-(methylthio)-2-phenylquinazoline, the aromatic protons are observed as multiplets between δ 8.70-7.51 ppm. nih.gov Similarly, the ¹H NMR spectrum of 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methylquinazolin-4(3H)-one showed aromatic proton multiplets in the δ 7.1-8.1 ppm range. derpharmachemica.com

The methyl groups attached to the quinazoline core and the sulfur atom give rise to distinct singlet signals. The 2-methyl group typically resonates as a singlet around δ 2.3-2.6 ppm. derpharmachemica.com The S-methyl (methylsulfanyl) protons are also observed as a sharp singlet, as seen in the spectrum of 4-(methylthio)-2-phenylquinazoline at δ 2.85 ppm. nih.gov In related methylthioquinoline derivatives, this SCH₃ signal appears at δ 2.5-2.6 ppm. mdpi.com The presence and integration of these signals are crucial for confirming the molecular structure.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Methyl-4-(methylsulfanyl)quinazoline Derivatives and Related Structures

| Proton Type | Chemical Shift (ppm) | Compound | Reference |

| Aromatic-H | 7.51 - 8.70 | 4-(methylsulfanyl)-2-phenylquinazoline | nih.gov |

| Aromatic-H | 7.1 - 8.1 | 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methylquinazolin-4(3H)-one | derpharmachemica.com |

| S-CH₃ | 2.85 | 4-(methylsulfanyl)-2-phenylquinazoline | nih.gov |

| 2-CH₃ | 2.35 - 2.6 | 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methylquinazolin-4(3H)-one | derpharmachemica.com |

| N-H | 9.8 | 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methylquinazolin-4(3H)-one | derpharmachemica.com |

¹³C NMR and DEPT-135 Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In the spectrum of 4-(methylthio)-2-phenylquinazoline, the carbon of the methylsulfanyl group (SCH₃) gives a characteristic signal in the upfield region at δ 13.0 ppm. nih.gov The carbons of the quinazoline ring system resonate at distinct downfield positions, with quaternary carbons such as C-2, C-4, and C-8a appearing between δ 149.1 and 171.8 ppm. nih.gov The remaining aromatic carbons (C-5, C-6, C-7, C-8) appear in the typical range of δ 123-134 ppm. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.org A DEPT-135 experiment, for example, shows CH₃ and CH signals as positive (upright) peaks, while CH₂ signals are negative (inverted). libretexts.org Quaternary carbons, which lack directly attached protons, are absent in DEPT spectra. libretexts.org This technique is invaluable for unambiguously assigning the carbon signals in the quinazoline core and its substituents. For example, the positive signal at δ 13.0 ppm in a DEPT-135 spectrum would confirm the assignment to the SCH₃ group, while the various positive signals between δ 124-134 ppm would correspond to the CH carbons of the benzene (B151609) portion of the quinazoline ring. nih.govlibretexts.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 4-(methylsulfanyl)-2-phenylquinazoline

| Carbon Atom | Chemical Shift (ppm) | Signal in DEPT-135 | Reference |

| C-2 | 171.8 | Absent | nih.gov |

| C-4 | 159.2 | Absent | nih.gov |

| C-8a | 149.1 | Absent | nih.gov |

| C-4a | 123.0 | Absent | nih.gov |

| C-7 | 133.9 | Positive | nih.gov |

| C-5, C-6, C-8 | 124.1 - 129.4 | Positive | nih.gov |

| S-CH₃ | 13.0 | Positive | nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 2-Methyl-4-(methylsulfanyl)quinazoline derivatives and for obtaining structural information through fragmentation analysis.

Low and High-Resolution Mass Spectrometry

Low-resolution mass spectrometry (LRMS) provides the nominal molecular mass of a compound. For 4-(methylthio)-2-phenylquinazoline, electron ionization mass spectrometry (EI-MS) shows a prominent molecular ion peak (M⁺) at an m/z of 252, which corresponds to its molecular weight. nih.gov The fragmentation pattern observed in EI-MS provides further structural clues, with major fragments appearing at m/z 251 (loss of H), 205 (loss of SCH₃), and 102. nih.gov

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. For 4-(methylthio)-2-phenylquinazoline, HRMS analysis using chemical ionization (CI) determined the mass of the protonated molecule [M+H]⁺ to be 253.0789. nih.govresearchgate.net This experimental value is in excellent agreement with the calculated mass of 253.0794 for the formula C₁₅H₁₃N₂S, thus confirming its elemental composition. nih.govresearchgate.net Similarly, HRMS data for other heterocyclic compounds are used to confirm their calculated molecular formulas. rsc.orgamazonaws.com

Table 3: Mass Spectrometry Data for 4-(methylsulfanyl)-2-phenylquinazoline

| Technique | Ion | m/z (Calculated) | m/z (Found) | Reference |

| EI-MS | [M]⁺ | 252.33 | 252 | nih.gov |

| HRMS (CI) | [M+H]⁺ | 253.0794 | 253.0789 | nih.govresearchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of molecules, respectively, offering complementary structural information.

IR spectroscopy is used to identify characteristic functional groups. Quinazoline derivatives exhibit several key absorption bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. derpharmachemica.com The C=N stretching vibration of the quinazoline ring appears in the region of 1580-1600 cm⁻¹. derpharmachemica.com For related quinazolinone structures, a strong carbonyl (C=O) absorption is seen around 1665-1700 cm⁻¹. derpharmachemica.comsapub.org

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectra of quinazoline derivatives typically display two main absorption bands. researchgate.net A band at shorter wavelengths (240–300 nm) is attributed to π → π* transitions within the aromatic system. researchgate.net A second band at longer wavelengths (310–425 nm) corresponds to the n → π* transition, involving the non-bonding electrons on the nitrogen and sulfur atoms. researchgate.net The exact position and intensity of these bands can be influenced by the substitution pattern on the quinazoline ring. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for Related Quinazoline Structures

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Aromatic C-H stretch | ~3120 | derpharmachemica.com |

| C=O stretch (Quinazolinone) | 1665 - 1700 | derpharmachemica.comsapub.org |

| C=N stretch (Imine) | 1593 | derpharmachemica.com |

| C-O-C stretch | 1107 | derpharmachemica.com |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise 3D coordinates of atoms in the crystalline state. Analysis of derivatives of 2-Methyl-4-(methylsulfanyl)quinazoline reveals key structural features.

The crystal structure of 4-methylsulfanyl-2-phenylquinazoline shows that the methylthioquinazoline group is nearly planar. nih.goviucr.org The dihedral angle between the quinazoline ring system and the attached phenyl ring is 13.95 (5)°. nih.goviucr.orgnih.gov In another derivative, 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, the methylsulfanylquinazoline group is also almost planar and forms an interplanar angle of 76.26 (4)° with the phenyl group. nih.govresearchgate.netnih.gov This analysis also confirmed the presence of an intramolecular O—H···N hydrogen bond. nih.govnih.gov

In the crystal packing of 4-methylsulfanyl-2-phenylquinazoline, molecules are linked by π–π stacking interactions between adjacent quinazoline rings, with centroid–centroid distances of 3.5287 (8) Å and 3.7105 (9) Å. nih.goviucr.org These detailed crystallographic data are crucial for understanding the molecule's conformation and intermolecular forces that govern its solid-state structure.

Table 5: Comparative Crystallographic Data for 4-(methylsulfanyl)quinazoline Derivatives

| Parameter | 4-(methylsulfanyl)-2-phenylquinazoline | 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol | Reference |

| Formula | C₁₅H₁₂N₂S | C₁₇H₁₆N₂OS | nih.goviucr.org, nih.govresearchgate.net |

| Mᵣ | 252.33 | 296.38 | nih.goviucr.org, nih.govresearchgate.net |

| Crystal System | Monoclinic | Monoclinic | nih.goviucr.org, nih.govresearchgate.net |

| Space Group | P2₁/n | P2₁/n | nih.goviucr.org, researchgate.net |

| a (Å) | 10.1951 (3) | 15.6142 (3) | nih.goviucr.org, nih.govresearchgate.net |

| b (Å) | 7.3545 (2) | 5.6142 (1) | nih.goviucr.org, nih.govresearchgate.net |

| c (Å) | 16.5300 (5) | 17.2355 (3) | nih.goviucr.org, nih.govresearchgate.net |

| β (°) ** | 102.860 (3) | 101.138 (2) | nih.goviucr.org, nih.govresearchgate.net |

| V (ų) ** | 1208.33 (6) | 1482.43 (5) | nih.goviucr.org, nih.govresearchgate.net |

| Z | 4 | 4 | nih.goviucr.org, nih.govresearchgate.net |

Theoretical and Computational Chemistry Approaches to 2 Methyl 4 Methylsulfanyl Quinazoline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are favored for their balance of computational cost and accuracy in predicting molecular characteristics.

Methodology and Applications:

For a molecule like 2-Methyl-4-(methylsulfanyl)quinazoline, DFT calculations would typically be performed using a functional such as B3LYP or B3PW91, combined with a basis set like 6-311G(d,p). epstem.net Such calculations begin with the optimization of the molecule's geometry to find its most stable, low-energy conformation. From this optimized structure, a wealth of information can be derived. epstem.net

Key Calculable Parameters:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles are determined, providing a precise three-dimensional structure.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. epstem.net

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and isotropic chemical shifts (¹H-NMR and ¹³C-NMR spectra). epstem.net These theoretical spectra can be correlated with experimental data to confirm the molecular structure.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species. epstem.net

Data Table: Predicted Parameters from DFT Calculations

| Parameter | Information Gained | Potential Application for 2-Methyl-4-(methylsulfanyl)quinazoline |

| Optimized Geometry | Provides precise bond lengths and angles for the most stable conformation. | Foundation for all other computational analyses. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. | Predicts the molecule's stability and potential for electronic transitions. |

| IR Frequencies | Predicts the vibrational modes of the molecule. | Aids in the interpretation of experimental infrared spectra. |

| NMR Chemical Shifts | Predicts the resonance of atomic nuclei in a magnetic field. | Assists in the assignment of signals in experimental ¹H and ¹³C NMR spectra. |

| MEP Surface | Maps electron-rich and electron-poor regions. | Predicts sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Distributes the total molecular charge among individual atoms. | Helps in understanding the electrostatic interactions within the molecule. epstem.net |

| Dipole Moment | Quantifies the overall polarity of the molecule. | Provides insight into solubility and intermolecular forces. |

Molecular Dynamics Simulations

While quantum chemical calculations focus on a static, minimum-energy state, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations are particularly useful for understanding how a molecule like 2-Methyl-4-(methylsulfanyl)quinazoline might behave in a biological system, such as in the active site of a protein.

Simulating Molecular Motion:

In an MD simulation, the molecule is placed within a simulated environment, often a box of solvent molecules like water. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the atoms' movements over a series of very small time steps.

Applications for 2-Methyl-4-(methylsulfanyl)quinazoline:

Conformational Analysis: MD can explore the different shapes (conformations) the molecule can adopt at a given temperature, revealing its flexibility.

Solvation Effects: It can model how the molecule interacts with surrounding solvent molecules, which is crucial for understanding its solubility and stability in different environments.

Binding Dynamics: If 2-Methyl-4-(methylsulfanyl)quinazoline is studied as a potential ligand for a biological target, MD simulations can model the process of it binding to and unbinding from the receptor's active site. This can reveal the stability of the bound complex and the key interactions that maintain it. For instance, studies on other quinazoline (B50416) derivatives have used MD simulations to understand their interactions within the active site of enzymes like EGFR Tyrosine Kinase. nih.gov

Prediction of Molecular Interactions and Binding Modes

Computational modeling is frequently used to predict how a molecule will interact with other molecules, particularly biological macromolecules like proteins. This is fundamental in fields like drug design.

Key Interaction Types:

The structure of 2-Methyl-4-(methylsulfanyl)quinazoline suggests it can participate in several types of non-covalent interactions:

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. Crystal structure analysis of a closely related compound, 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, confirms the presence of an intramolecular O—H⋯N hydrogen bond. researchgate.netnih.gov

π–π Stacking: The planar quinazoline ring system is capable of engaging in π–π stacking interactions with other aromatic rings. This has been observed in the crystal structure of 4-methylsulfanyl-2-phenylquinazoline, where interactions occur between adjacent quinazoline rings with centroid-centroid distances of 3.5287 Å to 3.7105 Å. nih.govnih.govresearchgate.net

Hydrophobic Interactions: The methyl group and the benzene (B151609) portion of the quinazoline ring can participate in hydrophobic interactions.

Molecular Docking:

A common computational technique to predict binding modes is molecular docking. In this process, a 3D model of the ligand (2-Methyl-4-(methylsulfanyl)quinazoline) is computationally "placed" into the binding site of a receptor in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, and the best-scoring poses are analyzed to predict the most likely binding mode. This method has been applied to other quinazoline derivatives to elucidate their binding interactions with targets like the epidermal growth factor receptor (EGFR). nih.gov

Data Table: Potential Molecular Interactions of 2-Methyl-4-(methylsulfanyl)quinazoline

| Interaction Type | Participating Groups | Evidence/Basis |

| Hydrogen Bonding | Quinazoline ring nitrogens (as acceptors). | Inferred from the chemical structure; observed in crystal structures of closely related derivatives. researchgate.netnih.gov |

| π–π Stacking | The aromatic quinazoline ring system. | Observed in the crystal structure of 4-methylsulfanyl-2-phenylquinazoline. nih.govnih.govresearchgate.net |

| Hydrophobic Interactions | 2-methyl group, benzene ring. | Based on the nonpolar nature of these chemical groups. |

| van der Waals Forces | All atoms in the molecule. | A fundamental type of intermolecular force. |

Structure-Property Relationships through Computational Modeling

A central goal of computational chemistry in molecular design is to establish relationships between a molecule's structure and its properties (Structure-Property Relationships, or SPR). By systematically modifying the structure of 2-Methyl-4-(methylsulfanyl)quinazoline in silico and calculating the resulting changes in its properties, researchers can guide the synthesis of new analogues with improved characteristics.

Modeling for Property Prediction:

Quantitative Structure-Activity Relationship (QSAR): If a set of related quinazoline derivatives has been synthesized and tested for a particular biological activity, a QSAR model can be built. This involves calculating a variety of molecular descriptors (e.g., size, shape, polarity, electronic properties) for each compound and then using statistical methods to create a mathematical equation that correlates these descriptors with the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds.

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of a molecule. For example, modifying the structure of 2-Methyl-4-(methylsulfanyl)quinazoline by adding or changing substituent groups could be computationally modeled to predict how these changes might affect properties like oral bioavailability or metabolic stability. Medicinal chemistry projects on other quinazoline series have successfully used such approaches to optimize ADME profiles. nih.gov

By leveraging these computational tools, a comprehensive theoretical profile of 2-Methyl-4-(methylsulfanyl)quinazoline can be constructed, providing a deep understanding of its chemical nature and predictive power for its interactions and potential applications.

Mechanistic Biological Studies and Structure Activity Relationships Sar in Vitro

Investigation of Molecular Targets and Pathways

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. nih.govmdpi.com Derivatives of this heterocyclic system have been extensively studied to understand their mechanisms of action, primarily through the inhibition of key enzymes and interaction with cellular receptors.

Kinase Inhibition Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. nih.gov Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. nih.gov The 4-anilinoquinazoline (B1210976) structure is particularly effective, often targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 kinase. mdpi.comnih.gov

An X-ray crystallographic study revealed the binding mode of a methylsulfanylaniline-6,7-dimethoxyquinazoline in complex with p38 kinase. mdpi.com The 4-anilinoquinazoline portion of the inhibitor occupies the ATP site, with the quinazoline ring system aligning along the peptide strand that links the protein's two domains. The anilino substituent projects into an internal hydrophobic pocket of the protein. mdpi.com This binding mode is a common feature for many quinazoline-based kinase inhibitors. mdpi.com

Furthermore, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been synthesized and identified as multi-kinase inhibitors, showing cytotoxic activity against various cancer cell lines, including HepG2, MCF-7, MDA-231, and HeLa. nih.gov

Carbonic Anhydrase Inhibition Quinazolinone derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes, including pH regulation. nih.gov Certain isoforms, like CA IX, are overexpressed in tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression. nih.gov

Studies on 2,3-disubstituted quinazolin-4(3H)-ones have shown significant inhibitory activity against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.gov Kinetic analyses revealed a competitive inhibition mechanism for the most potent compounds. nih.gov While direct inhibitory data for 2-Methyl-4-(methylsulfanyl)quinazoline against carbonic anhydrase is not prominently featured, the general quinazoline scaffold, particularly with a sulfonamide group, is a known marker for CA inhibitors. nih.govnih.gov The exploration of various substituents on the quinazoline ring is a key strategy for developing potent and selective CA inhibitors. nih.gov

Phosphodiesterase Inhibition Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP. A series of quinazolines has been identified as potent, dual inhibitors of PDE3 and PDE4, with IC50 values in the nanomolar range. nih.gov Additionally, quinazoline derivatives have been explored as inhibitors of PDE7, an enzyme implicated in inflammatory processes. frontiersin.org A crystal structure of the PDE7A catalytic domain has been solved in complex with a related compound, 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one, providing insight into the molecular interactions necessary for inhibition. frontiersin.org

α-Glucosidase Inhibition Inhibitors of α-glucosidase are a therapeutic option for managing type 2 diabetes mellitus by delaying carbohydrate digestion and glucose absorption. nih.govmdpi.com Several quinazoline-based compounds have demonstrated potent α-glucosidase inhibitory activity. researchgate.netscienceandtechnology.com.vn Notably, a series of 2-methylsulfanyl- nih.govfrontiersin.orgekb.egtriazolo[1,5-a]quinazoline derivatives showed significantly higher inhibitory activity against α-glucosidase from Saccharomyces cerevisiae than the reference drug, acarbose. researchgate.net This identifies the triazoloquinazoline scaffold, which incorporates the methylsulfanyl feature, as a promising new class of α-glucosidase inhibitors. researchgate.net

| Compound | Substituent on Triazoloquinazoline Ring | α-Glucosidase IC50 (μM) |

|---|---|---|

| Acarbose (Reference) | - | 143.54 ± 2.08 |

| Compound 14 | 4-chlorophenyl | 12.70 ± 1.87 |

| Compound 8 | 4-bromophenyl | 28.54 ± 1.22 |

| Compound 4 | 4-methylphenyl | 45.65 ± 4.28 |

| Compound 5 | 2,4-dichlorophenyl | 72.28 ± 4.67 |

| Compound 3 | phenyl | 83.87 ± 5.12 |

The primary targets for quinazoline derivatives in receptor binding studies are receptor tyrosine kinases (RTKs), such as EGFR. mdpi.comnih.gov These receptors have an extracellular ligand-binding domain and an intracellular kinase domain. The binding of quinazolines typically occurs at the intracellular ATP-binding pocket of the kinase domain. mdpi.com Computational and experimental studies, including molecular docking and fingerprinting analysis, have elucidated the key interactions. These often involve hydrogen bonds with specific residues (e.g., D800 in EGFR) and various hydrophobic and π-π stacking interactions within the binding site. frontiersin.orgnih.gov The ability of the quinazoline scaffold to fit into this site and form these critical interactions underlies its efficacy as an RTK inhibitor. mdpi.com

Structure-Activity Relationship (SAR) Analysis of Quinazoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of quinazoline derivatives influences their biological effects. These analyses guide the modification of lead compounds to enhance potency and selectivity. nih.govresearchgate.net

The biological activity of quinazoline compounds is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govmdpi.com Positions C2, C4, C6, and C7 are common points of modification. ekb.eg

C4 Position: The substituent at the C4 position is critical for activity. In kinase inhibitors, a 4-anilino group is often essential for binding to the ATP pocket of enzymes like EGFR. mdpi.com For antifolates targeting thymidylate synthase (TS), replacing the 4-oxo group with a 4-thio group was found to maintain inhibitory activity. However, the introduction of a 4-methylthio substituent, as seen in 2-Methyl-4-(methylsulfanyl)quinazoline, severely impaired TS inhibition. nih.gov This highlights the specific and sensitive nature of the interaction at this position.

C2 Position: The C2 position also plays a significant role. In some series, a methyl group at C2 has been part of active compounds. For instance, in the development of TS inhibitors, a 2-methyl analog was synthesized as part of the SAR exploration. nih.gov

C6 and C7 Positions: Modifications at these positions on the benzene (B151609) ring portion of the quinazoline core are frequently used to modulate potency, selectivity, and pharmacokinetic properties. ekb.eg For example, the introduction of methoxy (B1213986) groups at C6 and C7 is a feature of some potent kinase inhibitors. mdpi.com

| Position | Substituent | Impact on Biological Activity | Target Example |

|---|---|---|---|

| C4 | Anilino group | Often essential for high-affinity binding | EGFR Kinase mdpi.com |

| C4 | Oxo (=O) group | Active | Thymidylate Synthase nih.gov |

| C4 | Thio (=S) group | Maintains activity compared to Oxo | Thymidylate Synthase nih.gov |

| C4 | Methylsulfanyl (-SCH3) group | Severely impairs activity | Thymidylate Synthase nih.gov |

| C2 | Methyl group | Modulates activity, part of various active compounds | Antifolates, Kinase Inhibitors nih.gov |

| C6, C7 | Methoxy, Aminoalkoxy groups | Enhances potency and can improve solubility | Kinase Inhibitors mdpi.comekb.eg |

The three-dimensional conformation of quinazoline derivatives and their specific interactions with biological targets are key determinants of their activity. X-ray crystallography and molecular modeling are powerful tools for investigating these aspects. frontiersin.orgnih.gov

Crystal structure analysis of a related compound, 4-methylsulfanyl-2-phenylquinazoline, reveals that the methylsulfanylquinazoline group is largely planar. nih.gov In this specific structure, the dihedral angle between the quinazoline ring system and the phenyl ring at C2 is 13.95°. nih.gov Another study on 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol also found the methylsulfanylquinazoline group to be nearly planar. nih.gov

Molecular docking studies of quinazoline derivatives in the active sites of enzymes like EGFR and α-glucosidase provide detailed insights into ligand-target interactions. scienceandtechnology.com.vnnih.gov For EGFR inhibitors, key interactions include:

Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues in the hinge region of the kinase domain. nih.gov

Hydrophobic Interactions: The quinazoline ring and its substituents engage in hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. frontiersin.orgnih.gov

These combined interactions anchor the inhibitor in the active site, preventing the binding of the natural substrate (e.g., ATP) and blocking enzyme function. mdpi.com

In Vitro Mechanistic Investigations of Cellular Processes

The enzymatic and receptor-level activities of quinazoline derivatives translate into measurable effects on cellular processes. In vitro studies using various cell lines are crucial for understanding their ultimate biological impact. Quinazoline compounds have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). nih.govekb.eg For example, 2-sulfanylquinazolin-4(3H)-one derivatives demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast) and A549 (lung). nih.govekb.eg Similarly, certain 2-methylsulfanyl- nih.govfrontiersin.orgekb.egtriazolo[1,5-a]quinazoline hybrids were found to inhibit the proliferation of MCF-7 cells by inducing apoptosis. researchgate.net

These cellular outcomes are direct consequences of the inhibition of specific molecular pathways. By blocking receptor tyrosine kinases like EGFR, quinazolines disrupt downstream signaling cascades that control cell growth, survival, and migration, leading to cell cycle arrest and apoptosis. nih.govnih.gov Other mechanisms observed for related scaffolds include the inhibition of NF-κB transcriptional activity, a key pathway in inflammation. nih.gov

Cell-Based Assays for Target Engagement

Confirming that a compound reaches and binds to its intended molecular target within the complex environment of a living cell is a critical step in drug discovery. For a compound like 2-Methyl-4-(methylsulfanyl)quinazoline, several advanced cell-based assays are employed to measure this target engagement directly or indirectly. These methods provide crucial evidence that the molecule interacts with its cognate protein as hypothesized.

One prominent method is the Cellular Thermal Shift Assay (CETSA). nih.gov This assay is founded on the biophysical principle that when a ligand, such as a small molecule inhibitor, binds to its target protein, it generally increases the protein's thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the test compound and then heated to various temperatures. A stable protein will remain in solution at higher temperatures, while an unbound or less stable protein will denature and aggregate. By measuring the amount of soluble target protein remaining at different temperatures, researchers can determine if the compound has engaged its target, leading to its stabilization. nih.gov This technique allows for the validation of drug binding in various settings, including cancer cell lines and even tissue samples, and can help elucidate mechanisms of drug transport, off-target effects, and resistance. nih.gov

Another powerful technique involves the use of specialized chemical probes for target engagement studies in live cells. nih.gov This approach often uses a modified version of the inhibitor that contains a bioorthogonal handle, such as an alkyne group. nih.gov Cells are first treated with the primary, unlabeled test compound (the potential drug). Subsequently, the alkyne-modified probe compound is added. The probe will bind to any target proteins that are not already occupied by the test compound. nih.gov Through a "click chemistry" reaction, a reporter tag (like biotin) is attached to the probe, allowing for the isolation and quantification of the unbound target proteins. A successful target engagement by the test compound results in a dose-dependent decrease in the amount of probe-labeled protein. nih.gov This methodology provides a quantitative measure of target occupancy inside living cells.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the specific interactions between a ligand, such as 2-Methyl-4-(methylsulfanyl)quinazoline, and its protein target at a molecular level. Such studies provide insights that guide further chemical modifications to improve potency and selectivity.

While direct docking studies on 2-Methyl-4-(methylsulfanyl)quinazoline are not extensively detailed in available literature, numerous studies on structurally related quinazoline derivatives targeting protein kinases provide a clear framework for its likely binding mode. Kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth-Factor Receptor 2 (VEGFR2), and c-Jun N-terminal kinase 3 (JNK3) are common targets for this class of compounds. nih.govnih.gov

Docking studies on 2-sulfanylquinazolin-4(3H)-one derivatives, for instance, have elucidated key interactions within the ATP-binding sites of EGFR and VEGFR2. nih.gov Similarly, pyrazolo[1,5-a]quinazoline analogs have been modeled against a panel of mitogen-activated protein kinases (MAPKs). nih.gov These studies consistently show that the quinazoline core acts as a scaffold, positioning key functional groups to interact with specific amino acid residues in the kinase hinge region and surrounding pockets.

Key interactions typically observed include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring and associated functional groups frequently form hydrogen bonds with backbone atoms of key residues in the kinase hinge region, such as methionine in EGFR (Met793) or cysteine in VEGFR2 (Cys919). nih.gov

Hydrophobic Interactions: The aromatic rings of the quinazoline scaffold and its substituents engage in hydrophobic and π-π stacking interactions with various nonpolar residues in the active site, such as leucine, valine, and phenylalanine. nih.gov The planarity of the quinazoline ring system, as confirmed by crystal structure analysis of related compounds, facilitates these stacking interactions. researchgate.net

Specific Group Interactions: The methylsulfanyl group at the C4 position of 2-Methyl-4-(methylsulfanyl)quinazoline is predicted to occupy a specific sub-pocket of the binding site, where it can form favorable hydrophobic or van der Waals interactions. In studies of related compounds, analogous groups have been shown to be critical for binding affinity. nih.gov

The following table summarizes representative docking results for quinazoline-based compounds against various protein kinase targets, illustrating the typical binding energies and key interacting residues.

| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|---|

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | EGFR | -8.514 | -68.117 | Met793, Ser720 | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivative (2) | VEGFR2 | -7.490 | -67.081 | Asp1046 | nih.gov |

| Pyrazolo[1,5-a]quinazoline derivative (13i) | JNK3 | Not Reported | Not Reported | Lys93, Gln75, Asn152 | nih.gov |

| Pyrazolo[1,5-a]quinazoline derivative (16) | JNK3 | Not Reported | Not Reported | Lys93, Gln75, Asn194 | nih.gov |

| Pyrazolo[1,5-a]quinazoline derivative (13i) | p38α | Not Reported | Not Reported | Lys53, Glu71 | nih.gov |

Future Perspectives in 2 Methyl 4 Methylsulfanyl Quinazoline Research

Development of Advanced Synthetic Strategies

The future development of 2-Methyl-4-(methylsulfanyl)quinazoline for any application hinges on efficient and scalable synthetic routes. Current methodologies for analogous structures suggest a multistep sequence, which offers several opportunities for optimization and innovation.

A likely synthetic pathway commences with the acylation of anthranilic acid, followed by cyclization to form the key intermediate, 2-methyl-4(3H)-quinazolinone. This intermediate subsequently undergoes thionation, and the resulting 2-methylquinazoline-4-thione is S-methylated to yield the final product. tiiame.uz

Future research could focus on developing more advanced and streamlined synthetic strategies. For instance, microwave-assisted organic synthesis, which has been successfully employed for the preparation of 2-methyl-4(3H)-quinazolinone precursors, could be adapted for the entire reaction sequence, potentially reducing reaction times and improving yields. mdpi.com Furthermore, the development of one-pot procedures that combine several of these steps without the need for intermediate isolation would significantly enhance the efficiency of the synthesis.

Another promising avenue is the exploration of novel catalytic systems. For example, transition-metal-catalyzed C-H activation and annulation reactions could provide a more direct route to the quinazoline (B50416) core, bypassing the need for pre-functionalized starting materials. The application of flow chemistry could also be investigated to enable a continuous and scalable production of 2-Methyl-4-(methylsulfanyl)quinazoline, which would be crucial for its potential large-scale applications.

Table 1: Potential Advanced Synthetic Approaches for 2-Methyl-4-(methylsulfanyl)quinazoline

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of microwave parameters for each step of the synthesis. |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification. | Development of compatible reaction conditions for sequential transformations. |

| Novel Catalytic Methods | Higher atom economy, access to novel derivatives. | Exploration of transition-metal catalysts for direct C-H functionalization. |

| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. | Design and optimization of a continuous flow reactor setup. |

Exploration of Novel Chemical Transformations

The chemical reactivity of 2-Methyl-4-(methylsulfanyl)quinazoline offers a fertile ground for future exploration, enabling the generation of diverse libraries of derivatives for various applications. The presence of multiple reactive sites—the 2-methyl group, the methylsulfanyl group, and the quinazoline ring itself—provides a versatile platform for chemical modification.

A significant known reaction of this compound is the lithiation of the 2-methyl group, which can then be reacted with electrophiles, such as aldehydes, to introduce new functional groups. This demonstrates the acidity of the methyl protons and opens the door to a wide range of C-C bond-forming reactions.

Future research should aim to expand the repertoire of chemical transformations for this molecule. For example, the methylsulfanyl group is a key handle for modification. It could potentially be displaced by various nucleophiles, such as amines, alcohols, or thiols, to generate a library of 4-substituted-2-methylquinazolines. The oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone would also generate novel derivatives with potentially altered biological activities and physicochemical properties.

Furthermore, the quinazoline ring system itself can be a target for functionalization. Electrophilic aromatic substitution reactions could be explored to introduce substituents onto the benzene (B151609) ring, although the directing effects of the existing groups would need to be carefully considered. The development of regioselective C-H functionalization methods for the quinazoline core would be a particularly valuable advancement.

Table 2: Potential Novel Chemical Transformations of 2-Methyl-4-(methylsulfanyl)quinazoline

| Reactive Site | Potential Reaction | Resulting Products |

| 2-Methyl Group | Lithiation and reaction with various electrophiles (e.g., ketones, esters, nitriles). | C-2 functionalized quinazolines. |

| 4-Methylsulfanyl Group | Nucleophilic substitution with amines, alcohols, thiols. | 4-Amino, 4-alkoxy, and 4-thioether quinazoline derivatives. |

| 4-Methylsulfanyl Group | Oxidation (e.g., with m-CPBA or Oxone®). | 2-Methyl-4-(methylsulfinyl)quinazoline and 2-Methyl-4-(methylsulfonyl)quinazoline. |

| Quinazoline Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation). | Substituted quinazoline derivatives. |

| Quinazoline Ring | Transition-metal-catalyzed C-H functionalization. | Regioselectively functionalized quinazoline derivatives. |

Deeper Elucidation of Mechanistic Biological Interactions

While the broader class of quinazolines is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific biological profile of 2-Methyl-4-(methylsulfanyl)quinazoline remains largely uncharacterized. researchgate.netnih.gov Future research should focus on a systematic evaluation of its bioactivity and a deep dive into its molecular mechanisms of action.

Initial screening against a diverse panel of biological targets would be a crucial first step. Given that many quinazoline derivatives function as kinase inhibitors, evaluating the effect of 2-Methyl-4-(methylsulfanyl)quinazoline on a panel of human kinases is a logical starting point. mdpi.com Other well-established targets for quinazolines include dihydrofolate reductase and poly(ADP-ribose) polymerase (PARP). nih.gov

A particularly intriguing avenue for investigation is inspired by the mechanistic studies of other 2,4-disubstituted quinazolines. For example, the derivative Sysu12d has been shown to exert its anticancer effects by stabilizing the G-quadruplex in the c-myc promoter and disrupting the interaction between nucleolin and the G-quadruplex. nih.gov It would be of significant interest to determine if 2-Methyl-4-(methylsulfanyl)quinazoline or its derivatives can act through a similar mechanism.

Furthermore, derivatives of the related quinazoline-4-one-2-thione have shown activity as antiplatelet aggregation agents, suggesting another potential area of biological investigation for this compound and its analogs. nih.gov

Table 3: Potential Biological Targets for 2-Methyl-4-(methylsulfanyl)quinazoline

| Target Class | Specific Examples | Rationale |

| Kinases | EGFR, VEGFR, etc. | Common targets for quinazoline-based inhibitors. |

| Enzymes | Dihydrofolate reductase (DHFR), Poly(ADP-ribose) polymerase (PARP). | Established targets for other quinazoline derivatives. |

| Nucleic Acid Structures | G-quadruplexes. | Mechanism observed for structurally related compounds. |

| Platelet Aggregation | ADP and arachidonic acid-induced pathways. | Activity observed for related thione derivatives. |

Applications in Chemical Biology Research

Beyond its potential as a therapeutic agent, 2-Methyl-4-(methylsulfanyl)quinazoline could be a valuable tool in chemical biology for probing complex biological systems. Its relatively simple structure and the potential for straightforward chemical modification make it an attractive scaffold for the development of chemical probes.

A key future direction would be the development of affinity-based and activity-based probes derived from this compound. For instance, if a specific biological target is identified, the molecule could be functionalized with a reporter tag (e.g., a fluorophore or a biotin) and a reactive group to enable target identification and validation studies.

The synthesis of a focused library of derivatives based on the novel chemical transformations described in section 8.2 would be invaluable for structure-activity relationship (SAR) studies. This would allow for the systematic exploration of how different functional groups at various positions on the quinazoline scaffold influence biological activity and selectivity.

Furthermore, if this compound is found to modulate a specific biological pathway, it could be used as a chemical tool to dissect the intricacies of that pathway. For example, it could be used to study the downstream effects of inhibiting a particular enzyme or to understand the cellular consequences of stabilizing a specific nucleic acid structure. The development of such molecular tools is essential for advancing our understanding of fundamental biological processes.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(methylsulfanyl)quinazoline, and how can reaction conditions be optimized?

The compound can be synthesized via lithiation of 2-methyl-4-(methylsulfanyl)quinazoline with n-butyllithium at −78°C in anhydrous THF under nitrogen, followed by reaction with electrophiles like benzaldehyde . Key optimizations include maintaining strict anhydrous conditions, controlling reaction temperature to prevent side reactions, and using stoichiometric excess of lithiating agents to ensure complete conversion. Retrosynthetic analysis suggests starting from anthranilic acid derivatives and primary amines, with acetic anhydride or benzoyl chloride as acylating agents .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular structure and purity. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) at 150 K with a data-to-parameter ratio >12 and R factor <0.05 ensures accurate structural elucidation . Refinement protocols include riding models for hydrogen atoms and constrained isotropic displacement parameters (Uiso) for methyl and hydroxyl groups .

Q. How should researchers assess the compound’s stability and handling requirements?

Thermal stability tests (e.g., thermogravimetric analysis) and exposure studies to light/moisture are recommended. Evidence suggests that quinazoline derivatives may emit toxic NOx fumes upon decomposition . Storage under inert gas (N2 or Ar) at −20°C in amber vials is advised to prevent degradation. Safety protocols must include fume hoods and PPE for handling reactive intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 2-Methyl-4-(methylsulfanyl)quinazoline for enhanced bioactivity?

SAR analysis reveals that substituents at the 2- and 3-positions of the quinazoline core significantly influence activity. For example:

- Introducing triazolyl or Schiff base groups at position 3 improves antifungal and antiviral activity .

- Substituting the methylsulfanyl group with pyrazole moieties enhances insecticidal properties . Computational docking (e.g., AutoDock Vina) against target proteins (e.g., Plasmodium falciparum PfPMT) can prioritize derivatives with optimized binding affinities .

Q. What computational strategies are effective in predicting the pharmacokinetic and toxicological profiles of derivatives?

Combine 2D-QSAR with ADMET prediction tools (e.g., SwissADME, ProTox-II). Key descriptors include topological polar surface area (TPSA) for blood-brain barrier penetration and Lipinski’s Rule of Five compliance. Molecular dynamics simulations (e.g., GROMACS) assess metabolic stability against cytochrome P450 enzymes .

Q. How can crystallization challenges be addressed to improve yield and purity?

Optimize solvent systems (e.g., ethyl acetate/diethyl ether 1:3 v/v) and cooling rates. Slow evaporation at 4°C promotes single-crystal growth. For polymorph control, seed crystals or additives (e.g., ionic liquids) can direct nucleation. SC-XRD refinement with SHELXL software ensures precise lattice parameter determination .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Meta-analysis : Compare activity trends across structurally analogous quinazolines (e.g., 4-thioquinazolines vs. 4-aminoderivatives) .

- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects that may explain divergent results .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres for lithiation steps .

- Characterization : Validate purity via HPLC (≥97%) and elemental analysis (Δ ≤0.4% for C/H/N) .

- Safety : Monitor NOx emissions during thermal decomposition using FTIR gas analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.